![molecular formula C6H4N4O2 B599794 Tetrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 120613-46-9](/img/structure/B599794.png)

Tetrazolo[1,5-a]pyridine-7-carboxylic acid

説明

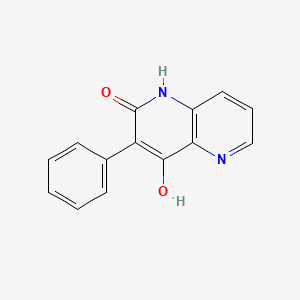

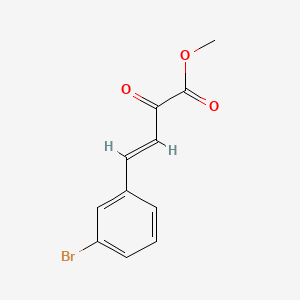

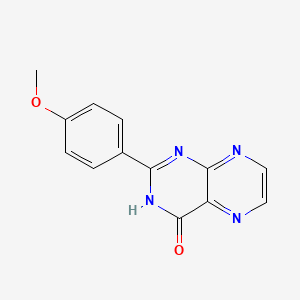

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a useful research chemical . Its empirical formula is C6H4N4O2 and it has a molecular weight of 164.12 .

Molecular Structure Analysis

The molecular structure of Tetrazolo[1,5-a]pyridine-7-carboxylic acid consists of a tetrazole ring attached to a pyridine ring with a carboxylic acid group . The SMILES string representation is O=C(O)C1=CC2=NN=NN2C=C1 .科学的研究の応用

Anticancer Activity

Tetrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines . For instance, a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds were synthesized and their cytotoxic activity was investigated against HCT-116, MCF-7, MDA-MB-231, A549 human cancer cell lines . Some of these compounds showed potent anticancer activities against human colon and lung cancer .

Drug Development

The tetrazolo[1,5-a]pyridine scaffold is widely used in drug development . The possibility to attach several structurally distinct substituents to the heterocycle ring allows for the modification of either the biological or physico-chemical properties of these compounds . This has prompted the use of this heterocycle as a template in many research programs aimed at the development of new bioactive compounds .

Synthesis of π-Conjugated Systems

Tetrazolo[1,5-a]pyridine-containing π-conjugated systems have been synthesized and studied for their semiconducting characteristics . These systems have potential applications in the field of organic electronics .

Multicomponent Reactions

Tetrazolo[1,5-a]pyridine derivatives can be synthesized via one-pot, three-multicomponent reactions . This method provides an efficient way to generate a diverse range of compounds for further study .

Study of Heterocyclic Compounds

Tetrazolo[1,5-a]pyridine is a heterocyclic compound, and its study contributes to the broader understanding of the properties and applications of heterocyclic compounds . These compounds are of interest in various fields of chemistry due to their unique properties .

Development of Bioactive Compounds

The tetrazolo[1,5-a]pyridine scaffold is used in the development of new bioactive compounds . These compounds have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

作用機序

Target of Action

The primary targets of Tetrazolo[1,5-a]pyridine-7-carboxylic acid are currently unknown. This compound is a unique chemical provided for early discovery researchers

Mode of Action

Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities . The specific interactions of Tetrazolo[1,5-a]pyridine-7-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that Tetrazolo[1,5-a]pyridine-7-carboxylic acid may have favorable pharmacokinetic properties, including bioavailability.

Result of Action

Given the broad range of biological effects exhibited by tetrazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Safety and Hazards

将来の方向性

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a research chemical and its future directions are largely dependent on the outcomes of ongoing and future research. Given its potential biological activity and its use as a carboxylic acid isostere, it may find applications in the development of new pharmaceuticals .

特性

IUPAC Name |

tetrazolo[1,5-a]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-1-2-10-5(3-4)7-8-9-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGKNMPSLZJKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=N2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653253 | |

| Record name | Tetrazolo[1,5-a]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazolo[1,5-a]pyridine-7-carboxylic acid | |

CAS RN |

120613-46-9 | |

| Record name | Tetrazolo[1,5-a]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,3,4]tetrazolo[1,5-a]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)